3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
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Overview
Description
3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridazinone moiety, a pyridine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the trifluoromethyl-substituted phenyl group. Key steps may include:
Cyclization Reactions: Formation of the pyridazinone ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.
Coupling Reactions: Attachment of the trifluoromethyl-substituted phenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Possess diverse biological activities, such as antiviral and anticancer effects.
Triazolo[4,3-a]pyrazine Derivatives: Investigated for their potential as kinase inhibitors in cancer therapy.
Uniqueness
3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group enhances its stability and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2/c21-20(22,23)15-3-1-2-4-17(15)25-19(30)27-11-14(12-27)28-18(29)6-5-16(26-28)13-7-9-24-10-8-13/h1-10,14H,11-12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRYLMSBHPCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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